molecular formula C10H9FO B2618304 2-Cyclopropyl-4-fluorobenzaldehyde CAS No. 1697223-54-3

2-Cyclopropyl-4-fluorobenzaldehyde

Cat. No.: B2618304
CAS No.: 1697223-54-3
M. Wt: 164.179
InChI Key: WOFJMASYXAOZGE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropyl group at the second position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the halogen-exchange reaction, where a precursor such as 4-chlorobenzaldehyde undergoes fluorination to introduce the fluorine atom . The cyclopropyl group can be introduced via cyclopropanation reactions involving suitable cyclopropylating agents.

Industrial Production Methods: Industrial production methods for 2-Cyclopropyl-4-fluorobenzaldehyde are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed:

    Oxidation: 2-Cyclopropyl-4-fluorobenzoic acid.

    Reduction: 2-Cyclopropyl-4-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-4-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various transformations. The cyclopropyl and fluorine substituents can influence the reactivity and selectivity of the compound by altering the electronic and steric properties of the benzaldehyde core.

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-4-fluorobenzaldehyde is unique due to the combined presence of the cyclopropyl and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The fluorine atom can enhance the compound’s stability and lipophilicity, making it valuable in pharmaceutical research.

Properties

IUPAC Name

2-cyclopropyl-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFJMASYXAOZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697223-54-3
Record name 2-cyclopropyl-4-fluorobenzaldehyde
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